The Core Mechanism of Action of Creatine Phosphate Disodium Salt: An In-depth Technical Guide for Researchers
The Core Mechanism of Action of Creatine Phosphate Disodium Salt: An In-depth Technical Guide for Researchers
Abstract
Creatine phosphate disodium salt, a synthetic analogue of the endogenous high-energy phosphate compound phosphocreatine, represents a critical therapeutic agent in the management of cellular energy deficits, particularly in tissues with high metabolic demand such as the myocardium and skeletal muscle. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of creatine phosphate disodium salt. We will delve into its fundamental role in the phosphocreatine shuttle, its direct impact on ATP regeneration, its membrane-stabilizing properties, and its influence on key signaling pathways and mitochondrial function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical and physiological underpinnings of creatine phosphate disodium salt's therapeutic efficacy.
Introduction: The Primacy of Cellular Energy Homeostasis
The maintenance of a stable intracellular energy supply, primarily in the form of adenosine triphosphate (ATP), is fundamental to cellular viability and function. Tissues with high and fluctuating energy demands, such as the heart and brain, are exquisitely sensitive to disruptions in ATP production.[1][2] Pathological conditions like ischemia lead to a rapid decline in cellular ATP levels, triggering a cascade of deleterious events including ion pump failure, loss of membrane integrity, and ultimately, cell death.[3]
Endogenously, the phosphocreatine (PCr) system serves as a crucial temporal and spatial energy buffer.[1] Phosphocreatine, a high-energy phosphate compound, can rapidly donate its phosphate group to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by creatine kinase (CK).[2][4][5] This immediate energy reserve is vital for sustaining cellular function during periods of intense metabolic activity or compromised energy production.[2][4] Creatine phosphate disodium salt is a commercially available, water-soluble form of phosphocreatine that, when administered exogenously, can bolster this critical energy-buffering system.[5][6][7][8]
The Phosphocreatine Shuttle: A Spatiotemporal Energy Network
The primary mechanism through which creatine phosphate exerts its effects is by augmenting the phosphocreatine shuttle. This intricate system facilitates the efficient transfer of high-energy phosphate from the mitochondria, the primary site of ATP synthesis, to the cytosol, where the majority of ATP is consumed.[9][10]
The shuttle involves distinct isoforms of creatine kinase strategically located within the cell.[1][10] Mitochondrial creatine kinase (mi-CK), located in the mitochondrial intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, forming phosphocreatine.[10] Phosphocreatine then diffuses through the cytosol to sites of high ATP utilization, such as the myofibrils and ion pumps in the cell membrane. Here, cytosolic creatine kinase isoforms catalyze the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to regenerate ATP locally.[10]
Diagram of the Phosphocreatine Shuttle.
Exogenous administration of creatine phosphate disodium salt directly replenishes the cytosolic pool of phosphocreatine, thereby enhancing the capacity of this shuttle to maintain ATP levels at sites of high energy demand, particularly during ischemic conditions.
Core Mechanisms of Action
The therapeutic benefits of creatine phosphate disodium salt stem from a combination of interconnected mechanisms that collectively preserve cellular integrity and function during periods of metabolic stress.
Enhanced ATP Regeneration and Preservation
The most direct and well-established mechanism of action is the rapid regeneration of ATP.[2][4][5] By providing a readily available pool of high-energy phosphate, exogenous creatine phosphate can quickly re-phosphorylate ADP to ATP, thus buffering the decline in cellular ATP levels during ischemia.[4] This has been demonstrated in various experimental models. For instance, in a rodent model of transient coronary occlusion, intravenous administration of creatine phosphate prior to ischemia resulted in significantly higher cellular ATP levels compared to control animals (344±55 nMol/g tissue vs. 160±9 nMol/g tissue, p=0.014).[11]
| Parameter | Control Group | Creatine Phosphate Group | p-value | Reference |
| Myocardial ATP Level (nMol/g tissue) | 160 ± 9 | 344 ± 55 | 0.014 | [11] |
| Recovery of Aortic Flow (%) | 21.2 ± 5.4 | 82.5 ± 3.7 | <0.001 | [12] |
| Recovery of Cardiac Output (%) | 32.8 ± 4.6 | 82.6 ± 4.2 | <0.001 | [12] |
Table 1: Quantitative Effects of Exogenous Creatine Phosphate in Ischemic Models.
This preservation of ATP is critical for maintaining the function of essential cellular machinery, including ion pumps like Na+/K+-ATPase and Ca2+-ATPase, which are vital for maintaining cellular homeostasis and preventing ion dysregulation, a hallmark of ischemic injury.[10]
Cell Membrane Stabilization
Creatine phosphate has been shown to exert a direct stabilizing effect on cell membranes.[6][11] During ischemia, the accumulation of metabolic byproducts such as lysophospholipids and long-chain acyl-CoA can disrupt the integrity of the sarcolemma. Creatine phosphate is thought to interact with the phospholipid bilayer, reducing its fluidity and making it more resistant to damage. This membrane-stabilizing effect helps to prevent the leakage of intracellular components, such as lactate dehydrogenase (LDH), and maintain the structural integrity of the cell.[6]
Modulation of Mitochondrial Function
The mitochondrion plays a central role in both cell survival and death pathways. Creatine phosphate has been shown to influence mitochondrial function in several ways.
There is evidence of a functional coupling between mitochondrial creatine kinase and the adenine nucleotide translocase (ANT), a key protein in the inner mitochondrial membrane responsible for exchanging ATP and ADP between the mitochondrial matrix and the intermembrane space.[13][14][15] This coupling is thought to facilitate the efficient channeling of newly synthesized ATP to mi-CK for phosphocreatine production, thereby optimizing the phosphocreatine shuttle.[13][15]
The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in the progression of cell death, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[16] Studies have suggested that mitochondrial creatine kinase can modulate the opening of the mPTP.[16][17][18] In the presence of creatine, mi-CK activity has been shown to delay mPTP opening, an effect that is dependent on the functional coupling with ANT.[17][18] By preserving mitochondrial integrity, creatine phosphate can help to prevent the initiation of the apoptotic cascade.
Influence on Signaling Pathways: The Role of AMPK
The AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated in response to an increase in the AMP:ATP ratio, a hallmark of metabolic stress.[6][19] While a direct regulatory role of creatine phosphate on AMPK activity is debated, it is clear that by maintaining ATP levels, creatine phosphate indirectly influences AMPK activation.[6] Some studies suggest that creatine supplementation can increase AMPK phosphorylation, leading to a shift in glucose metabolism towards oxidation and a reduction in lactate production.[15][19] However, other research indicates that creatine phosphate does not directly inhibit AMPK or its upstream kinase, LKB1.[6] The interplay between the phosphocreatine system and AMPK signaling is a complex area of ongoing research.
Core Mechanisms of Creatine Phosphate Disodium Salt.
Experimental Protocols for Assessing the Mechanism of Action
To rigorously investigate the multifaceted mechanism of action of creatine phosphate disodium salt, a combination of sophisticated experimental techniques is required.
Measurement of Myocardial High-Energy Phosphates
Principle: 31P-MRS is a non-invasive technique that allows for the in vivo quantification of phosphorus-containing metabolites, including ATP and phosphocreatine.[1][7][9][20][21] This method provides a direct measure of the myocardial energy state.[7][20]
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize the subject animal (e.g., rat, dog) and place it in a prone position within the bore of a high-field MRI scanner (e.g., 1.9 T or higher).[9]
-
Coil Placement: Position a double-surface coil over the apex and anterior surface of the heart.[9]
-
Data Acquisition: Acquire 31P spectra from slices of myocardial tissue of a defined thickness (e.g., 2 cm).[9]
-
Spectral Analysis: Identify the resonance peaks corresponding to the γ, α, and β phosphates of ATP and the phosphate of phosphocreatine.
-
Quantification: Calculate the ratio of the area under the phosphocreatine peak to the area under the γ-ATP peak to determine the PCr/ATP ratio.[9][20]
Principle: HPLC provides a highly sensitive and specific method for the separation and quantification of creatine, phosphocreatine, and adenine nucleotides in tissue extracts.[5][13][22][23][24]
Step-by-Step Methodology:
-
Tissue Extraction: Freeze-clamp myocardial tissue samples in liquid nitrogen to halt metabolic activity. Lyophilize and extract the metabolites using a solution such as ice-cold perchloric acid.[13][22]
-
Neutralization: Neutralize the acidic extract with a solution like potassium carbonate to prevent the degradation of phosphocreatine.[22]
-
Chromatographic Separation: Inject the neutralized extract onto a C18 reversed-phase column.[13][22]
-
Mobile Phase: Use an isocratic mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulphate) and a phosphate buffer at a controlled pH.[13]
-
Detection: Detect the eluting compounds using a UV spectrophotometer at a wavelength of approximately 206-210 nm.[13][22]
-
Quantification: Generate standard curves for creatine, phosphocreatine, ATP, ADP, and AMP to quantify their concentrations in the tissue samples.[13]
Assessment of Cell Membrane Integrity
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][25] The amount of LDH in the supernatant is directly proportional to the number of damaged or dead cells.[4]
Step-by-Step Methodology:
-
Sample Collection: Collect the cell culture supernatant from both control and creatine phosphate-treated cells subjected to an ischemic insult.
-
Reaction Setup: In a 96-well plate, add a sample of the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (e.g., INT).[4]
-
Enzymatic Reaction: LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[4]
-
Absorbance Measurement: After a defined incubation period, stop the reaction and measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.[4]
-
Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) to quantify the extent of cell membrane damage.[4]
Workflow for the Lactate Dehydrogenase (LDH) Assay.
Evaluation of Cellular Respiration
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.[3][26][27][28][29]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.[3]
-
Assay Medium: Replace the culture medium with a bicarbonate-free Seahorse assay medium.[3]
-
Cartridge Preparation: Hydrate a Seahorse XF sensor cartridge and load it with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) for sequential injection.[29]
-
Baseline Measurement: Place the cell plate in the Seahorse XF Analyzer and measure the basal OCR and ECAR.[3]
-
Compound Injection and Measurement: The instrument will automatically inject the mitochondrial modulators at specified time points, and the corresponding changes in OCR will be measured to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[29]
-
Data Analysis: Analyze the OCR data to assess the impact of creatine phosphate disodium salt on cellular respiration.
Conclusion and Future Directions
Creatine phosphate disodium salt exerts its therapeutic effects through a sophisticated and multifaceted mechanism of action centered on the preservation of cellular energy homeostasis. By augmenting the phosphocreatine shuttle, it ensures the rapid regeneration of ATP, stabilizes cell membranes, and favorably modulates mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate biochemical and physiological effects of this important cardioprotective agent.
Future research should focus on further unraveling the complex interplay between the phosphocreatine system and key cellular signaling pathways, such as AMPK. Additionally, the development of novel creatine analogues with enhanced cell permeability could open new avenues for therapeutic intervention in a broader range of ischemic and neurodegenerative diseases.
References
-
Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique. (1987). Annals of the New York Academy of Sciences. [Link]
-
High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside. (n.d.). PMC. [Link]
-
Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization. (2005). Heart and Vessels. [Link]
-
Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate. (2006). American Journal of Physiology. Cell Physiology. [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
-
Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo. (1988). Magnetic Resonance in Medicine. [Link]
-
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2017). Cold Spring Harbor Protocols. [Link]
-
Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2010). PMC. [Link]
-
Creatine Phosphate Consumption and the Actomyosin Crossbridge Cycle in Cardiac Muscles. (2006). Circulation Research. [Link]
-
High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue. (1991). Cardiovascular Research. [Link]
-
CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex. (2012). PMC. [Link]
-
The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery. (1996). The Journal of Cardiovascular Surgery. [Link]
-
Human Cardiac 31P-MRS at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise. (2016). Frontiers in Physiology. [Link]
-
Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2022). STAR Protocols. [Link]
-
Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation. (2001). The Journal of Biological Chemistry. [Link]
-
Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). The Journal of Physiology. [Link]
-
Application of 31P-NMR spectroscopy to the study of striated muscle metabolism. (1982). American Journal of Physiology. Cell Physiology. [Link]
-
Inhibition of the Mitochondrial Permeability Transition by Creatine Kinase Substrates. (2001). The Journal of Biological Chemistry. [Link]
-
The effect of creatine on mitochondrial permeability transition pore... (2016). ResearchGate. [Link]
-
Phosphorus Magnetic Resonance Spectroscopy (31P MRS) and Cardiovascular Disease: The Importance of Energy. (2023). Journal of Cardiovascular Development and Disease. [Link]
-
The Cell Stimulation Test: an improved protocol for evaluating maximal respiratory rate using the Seahorse Analyzer. (2022). ResearchGate. [Link]
-
Graphviz tutorial. (2021). YouTube. [Link]
-
The role of creatine kinase inhibition of mitochondrial permeability transition. (2001). Molecular and Cellular Biochemistry. [Link]
-
A simple HPLC method with pulsed EC detection for the analysis of creatine. (2001). Biomedical Chromatography. [Link]
-
Protocol - Measurement of mitochondrial respiration in the murine retina using a Seahorse extracellular flux analyzer. (2019). IU Indianapolis ScholarWorks. [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]
-
DOT Language. (2024). Graphviz. [Link]
-
HPLC Separation of Creatine, Creatinine and Histidine. (n.d.). SIELC Technologies. [Link]
-
Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. (2005). PMC. [Link]
-
How Agilent Seahorse XF Analyzers Work. (n.d.). Agilent. [Link]
-
Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. [Link]
-
Drawing graphs with dot. (2015). Graphviz. [Link]
-
Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]
-
Creatine Phosphate: An Additive Myocardial Protective and Antiarrhythmic Agent in Cardioplegia. (1989). The Journal of Thoracic and Cardiovascular Surgery. [Link]
-
Dual regulation of AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle. (1998). Current Biology. [Link]
-
Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells. (2009). American Journal of Physiology. Renal Physiology. [Link]
Sources
- 1. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. agilent.com [agilent.com]
- 4. yenepoya.res.in [yenepoya.res.in]
- 5. lcms.cz [lcms.cz]
- 6. Evidence against regulation of AMP-activated protein kinase and LKB1/STRAD/MO25 activity by creatine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Measurement of phosphocreatine to ATP ratio in normal and diseased human heart by 31P magnetic resonance spectroscopy using the rotating frame-depth selection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Energy Phosphates and Ischemic Heart Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creatine phosphate administration preserves myocardial function in a model of off-pump coronary revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Creatine phosphate: an additive myocardial protective and antiarrhythmic agent in cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High performance liquid chromatography: a rapid isocratic method for determination of creatine compounds and adenine nucleotides in myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of exogenous creatine phosphate for myocardial protection in patients undergoing coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CKMT1 regulates the mitochondrial permeability transition pore in a process that provides evidence for alternative forms of the complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the mitochondrial permeability transition by creatine kinase substrates. Requirement for microcompartmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. publicationslist.org [publicationslist.org]
- 19. Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Cardiac 31P-MR Spectroscopy at 3 Tesla Cannot Detect Failing Myocardial Energy Homeostasis during Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Research Portal [researchworks.creighton.edu]
- 24. HPLC Separation of Creatine, Creatinine and Histidine | SIELC Technologies [sielc.com]
- 25. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 29. agilent.com [agilent.com]
